molecular formula C23H22ClN3O2 B3003855 N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034527-85-8

N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B3003855
CAS No.: 2034527-85-8
M. Wt: 407.9
InChI Key: CYURCVRUENSXLO-UHFFFAOYSA-N
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Description

N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034527-85-8, MW 407.9 g/mol) is a pyrrolidine-1-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a lipophilic benzhydryl (diphenylmethyl) group and a 3-chloropyridin-4-yloxy substituent, a structural motif found in compounds investigated for their activity on ion channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . TRPV1 is a non-selective, polymodal calcium channel implicated in pain signaling, inflammation, and thermoregulation, making it a prominent target for analgesic development . The molecular architecture of this compound is designed to leverage key pharmacophoric elements; the benzhydryl group may enhance membrane permeability, while the chloropyridinyl ether moiety is strategically positioned to engage in halogen bonding and other specific interactions within the target receptor's binding pocket . Pyrrolidine carboxamide cores are widely explored in drug discovery due to their conformational flexibility and proven ability to modulate biological targets . Researchers utilize this chemical tool to study TRPV1-mediated pathways and to develop structure-activity relationships (SAR) for novel therapeutics targeting chronic pain and neuroinflammatory conditions . The product is offered with high purity and is strictly for research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-benzhydryl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c24-20-15-25-13-11-21(20)29-19-12-14-27(16-19)23(28)26-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYURCVRUENSXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H22ClN3O2
  • Molecular Weight : 407.9 g/mol
  • IUPAC Name : N-benzhydryl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide
  • Solubility : Soluble in various organic solvents.

This compound is hypothesized to interact with biological targets through the following mechanisms:

  • PARP Inhibition : Similar compounds have shown efficacy as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, particularly for BRCA-mutated tumors .
  • Cellular Proliferation Inhibition : Compounds with similar structures have demonstrated the ability to inhibit cellular proliferation in various cancer cell lines, indicating potential anticancer properties .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectsReference
AnticancerPotential inhibition of cancer cell lines
PARP InhibitionSimilar mechanism observed in related compounds
CytotoxicityExhibited cytotoxic effects in vitro

Case Studies and Research Findings

  • Synthesis and Characterization : Various synthetic routes have been documented for the preparation of this compound. The synthesis typically involves coupling chloropyridine and pyrrolidine under specific conditions to yield the target compound.
  • In Vitro Studies : Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities, including:
    • Anticancer effects with IC50 values comparable to established PARP inhibitors like veliparib.
    • Enhanced cytotoxicity against specific cancer cell lines (e.g., MDA-MB-436 and CAPAN-1) .
  • Structure-Activity Relationship (SAR) : The presence of the chlorinated pyridine and pyrrolidine moieties contributes significantly to the compound's biological activity. Molecular docking studies suggest that specific interactions within the active site of PARP enzymes enhance inhibitory potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

TRPV1 Antagonists with Pyrrolidine-1-carboxamide Cores

Several pyrrolidine-1-carboxamide derivatives have been studied as TRPV1 antagonists. Key examples include:

(S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide
  • Substituents : 5-phenylthiazol-2-yl group at position 2, 3-isopropylphenyl at the carboxamide nitrogen.
  • Key Features : This compound (from ) was optimized via pharmacophore modeling and showed high TRPV1 antagonistic activity. The thiazole ring and isopropyl group enhance hydrophobic interactions with the receptor .
  • Comparison : Unlike the target compound, this analog lacks the chloropyridinyl ether but incorporates a thiazole ring, which may improve metabolic stability.
SB-705498 (Reference Compound)
  • Substituents : Undisclosed in the evidence but recognized as a clinical TRPV1 antagonist.
  • Key Features : Used as a benchmark in pharmacophore studies for TRPV1 inhibition .

Chloropyridinyl Ether Derivatives

3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (CAS 2034315-51-8)
  • Substituents : 3,4-dimethoxybenzyl group instead of benzhydryl.
  • Molecular Weight : 391.8 vs. ~420–450 (estimated for the target compound).
  • Key Features : The dimethoxybenzyl group introduces polar methoxy groups, which may increase solubility but reduce lipophilicity compared to the benzhydryl moiety .

Fluorinated Pyrimidinyl Analogs

N-Benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034296-48-3)
  • Substituents : 5-fluoropyrimidin-2-yloxy group.
  • Key Features : Fluorine’s electronegativity and smaller size compared to chlorine may alter electronic properties and receptor interactions. Fluoropyrimidinyl derivatives are often explored for improved metabolic stability .

Simplified Pyrrolidine Carboxamides

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
  • Substituents : Basic 4-chlorophenyl group.
  • Key Features : Lacks the oxygen-linked pyridinyl or fluorinated groups. Simpler structure with demonstrated hydrogen-bonding networks in crystal packing, which may influence solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight Key Features
N-Benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide (Target) R1 = Benzhydryl, R2 = 3-Cl-pyridinyl ~420–450 (est.) High lipophilicity; potential TRPV1 antagonism via halogen interactions
3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide R1 = 3,4-Dimethoxybenzyl 391.8 Increased polarity due to methoxy groups
N-Benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide R2 = 5-F-pyrimidinyl ~410–430 (est.) Fluorine enhances electronegativity; potential metabolic stability
(S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide R2 = 5-phenylthiazol-2-yl ~400–420 (est.) Thiazole ring improves receptor binding; TRPV1 activity confirmed

Research Findings and Implications

  • Substituent Effects : The benzhydryl group in the target compound likely enhances blood-brain barrier penetration compared to smaller aryl groups (e.g., 3,4-dimethoxybenzyl) . However, this may increase the risk of off-target interactions.
  • Synthetic Feasibility : Compounds with chloropyridinyl or fluoropyrimidinyl ethers require specialized coupling reagents, as seen in pharmacophore modeling studies .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often preferred for nucleophilic substitution reactions involving pyridine and pyrrolidine moieties .
  • Catalyst use : Palladium-based catalysts may enhance coupling efficiency in heterocyclic systems .
  • Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions like hydrolysis of the carboxamide group .
  • Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical, as demonstrated in analogous pyrrolidine-pyridine hybrids .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: A multi-technique approach is recommended:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the chloropyridinyloxy and benzhydryl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, as seen in structurally related pyridinecarboxamides .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity and stability, particularly for polar intermediates .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Temperature/humidity stress : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring degradation via HPLC .
  • Light exposure : Use ICH Q1B guidelines to test photostability in UV-vis chambers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed in different in vitro assays for this compound?

  • Methodological Answer: Address variability through:
  • Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize batch effects .
  • Solubility optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Target validation : Confirm binding specificity using competitive binding assays or CRISPR-edited cell lines .

Q. What computational modeling strategies are recommended to predict the binding affinity of this compound with target enzymes?

  • Methodological Answer: Combine in silico approaches:
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites, focusing on the chloropyridinyloxy moiety’s electrostatic contributions .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with pyrrolidine carboxamide .
  • Free energy calculations : Apply MM-GBSA to quantify binding energy, prioritizing residues with ΔG < -5 kcal/mol .

Q. What experimental design principles should guide structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer: Implement a Design of Experiments (DoE) framework:
  • Factor screening : Vary substituents on the benzhydryl group and pyrrolidine ring using fractional factorial designs .
  • Response surface methodology (RSM) : Optimize bioactivity and solubility by modeling interactions between lipophilicity (logP) and hydrogen-bond donors .
  • Statistical validation : Use ANOVA to identify significant SAR trends (p < 0.05) .

Q. How can researchers mitigate off-target effects observed in cellular assays for this compound?

  • Methodological Answer: Employ orthogonal validation:
  • Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify non-target binding partners .
  • Kinase selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ ratios for primary vs. off-target kinases .

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